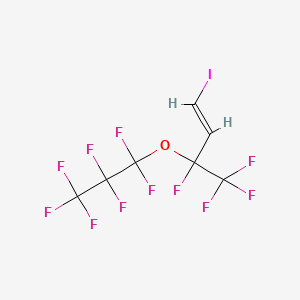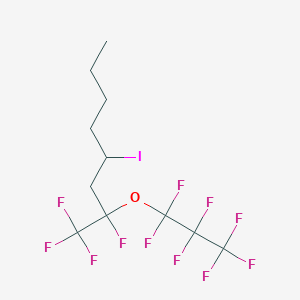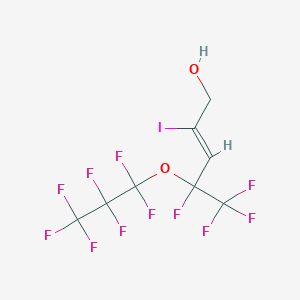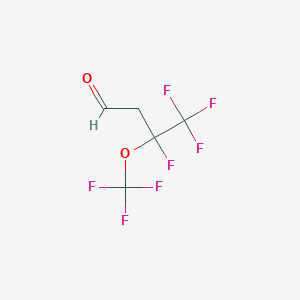![molecular formula C6H8F3N B3041202 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine CAS No. 262852-08-4](/img/structure/B3041202.png)
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
説明
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C6H8F3N . It is also known as 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine is characterized by a bicyclic pentane structure with a trifluoromethyl group and an amine group attached . The InChI code for this compound is 1S/C6H8F3N/c7-6(8,9)4-1-5(10,2-4)3-4/h1-3,10H2 .Physical And Chemical Properties Analysis
The molecular weight of 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine is 151.13 . The compound is a solid at room temperature .科学的研究の応用
Molecular Rods and Rotors: BCP derivatives serve as excellent molecular rods and rotors due to their unique three-dimensional character. Researchers have explored their use in constructing functional materials with tailored properties.
Supramolecular Linker Units: BCP-based compounds can act as supramolecular linker units, connecting different components in complex materials. Their rigid structure and tunable properties make them valuable in designing novel materials.
Liquid Crystals: BCP derivatives exhibit interesting liquid crystalline behavior. Their ability to form ordered phases has implications for display technologies and optical devices.
FRET Sensors: Fluorescence resonance energy transfer (FRET) sensors rely on precise distances between donor and acceptor molecules. BCP derivatives can serve as scaffolds for designing FRET-based sensors.
Metal–Organic Frameworks (MOFs): BCP-based ligands have been incorporated into MOFs, leading to unique porous materials with potential applications in gas storage, catalysis, and drug delivery.
Drug Discovery and Bioisosteric Replacements
The BCP motif has gained prominence in drug discovery. Here’s how it contributes:
Bioisosteric Replacement: BCP fragments serve as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. These replacements enhance drug properties, such as solubility, potency, and metabolic stability.
Increasing Fsp3: Increasing the fraction of sp3-hybridized carbon atoms (Fsp3) in drug molecules correlates positively with clinical success. BCP-based bioisosteres contribute to achieving higher Fsp3 values.
Bridge Functionalization: While methods exist for constructing the BCP core, direct functionalization of the bridge positions (2, 4, 5) remains challenging. Researchers continue to explore synthetic approaches for this purpose .
Synthetic Approaches
Various methods have been reported for constructing the BCP framework. Notably, carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes are practical and scalable approaches .
For more in-depth reading, you can refer to the original research articles:
- Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives
- Synthesis and applications of highly functionalized 1-halo-3 …
- [Radical fluorination powered expedient synthesis of 3-fluorobicyclo1.1 …
- 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long sought-after … - PNAS
特性
IUPAC Name |
3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)4-1-5(10,2-4)3-4/h1-3,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLPDYULYMGLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Bromide](/img/structure/B3041121.png)

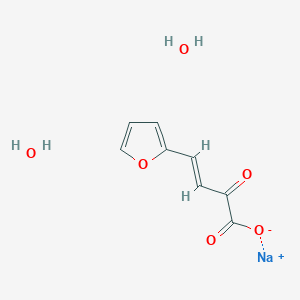
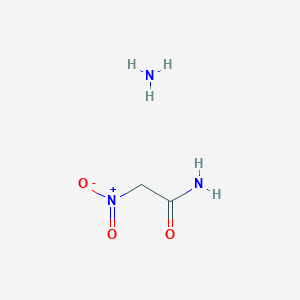


![O1-(3,5-dichlorobenzoyl)-3,5-dibromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzene-1-carbohydroximamide](/img/structure/B3041131.png)

